![molecular formula C24H26BrN3O3 B1240613 5-bromo-3-pyridinecarboxylic acid [(6aS,9R,10aS)-10a-methoxy-4,7-dimethyl-6a,8,9,10-tetrahydro-6H-indolo[4,3-fg]quinoline-9-yl]methyl ester](/img/structure/B1240613.png)
5-bromo-3-pyridinecarboxylic acid [(6aS,9R,10aS)-10a-methoxy-4,7-dimethyl-6a,8,9,10-tetrahydro-6H-indolo[4,3-fg]quinoline-9-yl]methyl ester
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Overview
Description
5-bromo-3-pyridinecarboxylic acid [(6aS,9R,10aS)-10a-methoxy-4,7-dimethyl-6a,8,9,10-tetrahydro-6H-indolo[4,3-fg]quinoline-9-yl]methyl ester is an organonitrogen heterocyclic compound and an organic heterotetracyclic compound.
Scientific Research Applications
Synthesis and Chemical Properties
Synthesis Techniques : The chemical synthesis of compounds related to 5-bromo-3-pyridinecarboxylic acid involves complex processes. For instance, Ukrainets et al. (2013) describe the synthesis of 9-bromo-7-hydroxy-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxanilides, showing enhanced diuretic activity compared to non-brominated analogs (Ukrainets, Golik, & Chernenok, 2013).
Chemical Properties and Reactions : Hirokawa et al. (2000) discuss the efficient synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid, a key moiety in dopamine D2 and D3 and serotonin-3 (5-HT3) receptors antagonist (Hirokawa, Horikawa, & Kato, 2000).
Pharmacological Relevance
Development of Pharmacological Agents : The compound's structural features, such as incorporation of heterocycles, play a crucial role in enhancing pharmacological activities. Hutchinson et al. (2009) describe the development of a potent 5-lipoxygenase-activating protein leukotriene synthesis inhibitor, showcasing the importance of structural modifications in medicinal chemistry (Hutchinson et al., 2009).
Use in Synthesis of Pharmacologically Relevant Compounds : Watermeyer et al. (2009) reported the synthesis of pharmacologically relevant bifunctional compounds containing chloroquinoline and dihydropyrimidone moieties, underlining the compound's utility in creating diverse bioactive molecules (Watermeyer, Chibale, & Caira, 2009).
Biological Studies
- Investigating Biological Activities : Segraves and Crews (2005) conducted a chemical investigation of brominated tryptophan derivatives from Thorectandra and Smenospongia sponges, leading to the discovery of several new compounds, including 6-bromo-1H-indole-3-carboxylic acid methyl ester, illustrating the compound's significance in biological studies (Segraves & Crews, 2005).
properties
Molecular Formula |
C24H26BrN3O3 |
---|---|
Molecular Weight |
484.4 g/mol |
IUPAC Name |
[(6aS,9R,10aS)-10a-methoxy-4,7-dimethyl-6a,8,9,10-tetrahydro-6H-indolo[4,3-fg]quinolin-9-yl]methyl 5-bromopyridine-3-carboxylate |
InChI |
InChI=1S/C24H26BrN3O3/c1-27-13-17-8-21-24(30-3,19-5-4-6-20(27)22(17)19)9-15(12-28(21)2)14-31-23(29)16-7-18(25)11-26-10-16/h4-7,10-11,13,15,21H,8-9,12,14H2,1-3H3/t15-,21+,24+/m1/s1 |
InChI Key |
YSEXMKHXIOCEJA-SJODRWRQSA-N |
Isomeric SMILES |
CN1C[C@@H](C[C@]2([C@@H]1CC3=CN(C4=CC=CC2=C34)C)OC)COC(=O)C5=CC(=CN=C5)Br |
SMILES |
CN1CC(CC2(C1CC3=CN(C4=CC=CC2=C34)C)OC)COC(=O)C5=CC(=CN=C5)Br |
Canonical SMILES |
CN1CC(CC2(C1CC3=CN(C4=CC=CC2=C34)C)OC)COC(=O)C5=CC(=CN=C5)Br |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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